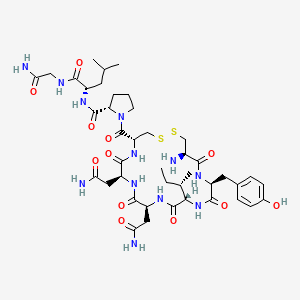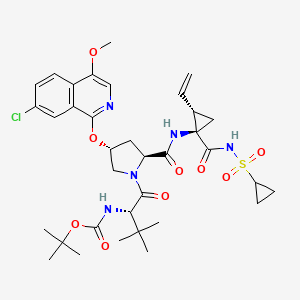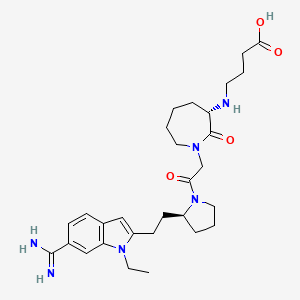
BAM7
Overview
Description
BAM7, also known as Bax Activating Molecule 7, is a small molecule that directly activates the proapoptotic protein BAX. This compound is known for its role in inducing apoptosis, a form of programmed cell death, by targeting the BAX protein. This compound binds to the BH3-binding site on BAX, facilitating its activation and subsequent apoptotic processes .
Scientific Research Applications
BAM7 has several scientific research applications, particularly in the fields of biology, medicine, and chemistry. In biology, this compound is used to study the mechanisms of apoptosis and the role of BAX in cell death. In medicine, this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can selectively induce apoptosis in cancer cells. In chemistry, this compound serves as a tool compound to explore protein-ligand interactions and the structural biology of BAX .
Mechanism of Action
Target of Action
BAM7, also known as BAX Activator Molecule 7, is a direct and selective activator of the proapoptotic protein BAX . BAX is a member of the Bcl-2 family of proteins, which play crucial roles in regulating apoptosis, or programmed cell death .
Mode of Action
This compound selectively binds to the BH3-binding site on BAX . This interaction triggers conformational changes in BAX, leading to its activation . The activated BAX then forms oligomers, a process that is essential for its proapoptotic activity .
Biochemical Pathways
The activation of BAX by this compound initiates the intrinsic pathway of apoptosis . In this pathway, activated BAX oligomers form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol . Cytochrome c then binds to apoptotic protease activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome, which activates caspase-9 . Activated caspase-9 then cleaves and activates the executioner caspases (caspase-3, -6, and -7), which dismantle the cell, leading to apoptosis .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability .
Result of Action
The activation of BAX by this compound leads to the induction of apoptosis . This can result in the death of cancer cells, making this compound a potential therapeutic agent for cancers and other diseases driven by pathological resistance to apoptosis .
Biochemical Analysis
Biochemical Properties
BAM7 is known to interact with the BAX protein, a member of the BCL-2 family of proteins . The BAX protein is an executioner protein of the BCL-2 family that, when activated, undergoes a structural transformation, converting it from an inactive cytosolic monomer into a lethal mitochondrial pore .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It inhibits GBM cell proliferation, arrests the cell cycle, and induces apoptosis through the induction of mitochondrial membrane permeabilization . It also blocks proliferation and self-renewal of glioma stem cells and induces their apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the BAX protein. The molecular structure of this compound is characterized by a pyrazolone core substituted with ethoxyphenylhydrazono, methyl, and phenylthiazol R groups . This structure allows this compound to bind to BAX and activate it, leading to the formation of a lethal mitochondrial pore .
Subcellular Localization
This compound is likely to be found in various subcellular locations due to its small size and ability to diffuse across membranes. Its primary site of action is likely to be the mitochondria, given its role in activating the BAX protein, which forms a lethal pore in the mitochondrial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: BAM7 can be synthesized through a series of chemical reactions involving pyrazolone compounds. The synthesis typically involves the reaction of 2-ethoxyphenylhydrazine with 4-phenylthiazol-2-yl-1H-pyrazol-5(4H)-one under specific conditions to yield this compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, purification steps such as recrystallization, and quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: BAM7 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the BH3-binding site on the BAX protein, inducing conformational changes that lead to BAX activation .
Common Reagents and Conditions: The primary reagent involved in this compound’s activity is the BAX protein itself. The binding interaction between this compound and BAX occurs under physiological conditions, typically in a buffered solution that mimics the intracellular environment .
Major Products Formed: The major product of this compound’s interaction with BAX is the activated form of the BAX protein. This activation leads to the formation of BAX oligomers, which are crucial for the induction of apoptosis .
Comparison with Similar Compounds
BAM7 is unique in its selective activation of the BAX protein. Similar compounds include other BAX activators like Compound 106 and SMBA1. this compound is distinct in its binding affinity and specificity for the BH3-binding site on BAX. Unlike other compounds that may have off-target effects, this compound’s selective activation of BAX makes it a valuable tool for studying apoptosis and developing targeted therapies .
List of Similar Compounds:- Compound 106
- SMBA1
- BTC-8 (a derivative of this compound)
Properties
IUPAC Name |
4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVHADVOGFZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420906 | |
| Record name | BAM7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331244-89-4 | |
| Record name | BAM7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331244-89-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)



